molecular formula C13H19Cl2NO2 B262706 2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol

Cat. No. B262706
M. Wt: 292.2 g/mol
InChI Key: AZZGVGAQLDBKPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol, also known as DEAB, is a chemical compound that has been widely used in scientific research due to its unique properties. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes.

Mechanism of Action

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to their corresponding carboxylic acids, using NAD+ as a cofactor. This compound competes with the aldehyde substrate for binding to the active site of ALDH, preventing the oxidation reaction from occurring. This leads to the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of ALDH by this compound leads to the accumulation of toxic aldehydes, which can cause DNA damage, lipid peroxidation, and oxidative stress. This can lead to cellular dysfunction and apoptosis. This compound has also been shown to affect the metabolism of drugs that are substrates for ALDH, leading to altered pharmacokinetics and toxicity.

Advantages and Limitations for Lab Experiments

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ALDH, allowing for the investigation of the role of ALDH in various biological processes. This compound is also relatively stable and easy to use in vitro and in vivo experiments. However, this compound has some limitations. It can be toxic to cells at high concentrations, and its effects on other enzymes and biological processes need to be carefully considered.

Future Directions

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol has several potential future directions for scientific research. One area of interest is the role of ALDH in cancer stem cells. ALDH has been shown to be a marker of cancer stem cells in several types of cancer, and this compound has been used to investigate the role of ALDH in cancer stem cell maintenance and differentiation. Another area of interest is the use of this compound as a tool for drug discovery. ALDH is involved in the metabolism of several drugs, and this compound can be used to investigate the role of ALDH in drug metabolism and toxicity. Finally, this compound can be used to investigate the role of ALDH in stem cell biology and differentiation, which has important implications for regenerative medicine.

Synthesis Methods

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol can be synthesized through a multi-step process starting from 3,5-dichloro-4-ethoxybenzaldehyde. The first step involves the conversion of 3,5-dichloro-4-ethoxybenzaldehyde to 3,5-dichloro-4-ethoxybenzylamine through reductive amination using sodium borohydride. The resulting amine is then reacted with butanol and hydrochloric acid to yield this compound.

Scientific Research Applications

2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol has been extensively used in scientific research to study the role of ALDH in various biological processes. ALDH is involved in the metabolism of several endogenous and exogenous aldehydes, including acetaldehyde, formaldehyde, and lipid peroxidation products. This compound has been shown to inhibit ALDH activity in vitro and in vivo, leading to the accumulation of toxic aldehydes and causing cellular damage. This property of this compound has been exploited in various studies to investigate the role of ALDH in cancer, stem cell biology, and drug metabolism.

properties

Molecular Formula

C13H19Cl2NO2

Molecular Weight

292.2 g/mol

IUPAC Name

2-[(3,5-dichloro-4-ethoxyphenyl)methylamino]butan-1-ol

InChI

InChI=1S/C13H19Cl2NO2/c1-3-10(8-17)16-7-9-5-11(14)13(18-4-2)12(15)6-9/h5-6,10,16-17H,3-4,7-8H2,1-2H3

InChI Key

AZZGVGAQLDBKPS-UHFFFAOYSA-N

SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Cl)OCC)Cl

Canonical SMILES

CCC(CO)NCC1=CC(=C(C(=C1)Cl)OCC)Cl

Origin of Product

United States

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